4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester
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Overview
Description
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid tert-butyl ester is a complex organic compound that features a boronic ester group. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate. This can be achieved through the reaction of pinacol with boronic acid under specific conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Borylation: This reaction involves the formation of carbon-boron bonds, often facilitated by palladium or copper catalysts.
Hydroboration: This reaction adds boron and hydrogen across double or triple bonds in alkenes and alkynes, typically using transition metal catalysts.
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by others, often under specific conditions.
Common reagents used in these reactions include palladium catalysts, copper catalysts, and transition metals. The major products formed from these reactions are often boron-containing organic compounds, which can be further utilized in various synthetic applications.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable carbon-boron bonds. The boronic ester group can interact with various molecular targets, facilitating the formation of complex organic structures. The pathways involved often include catalytic cycles mediated by transition metals, which enable the efficient formation and transformation of the compound .
Comparison with Similar Compounds
Similar compounds to 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid tert-butyl ester include:
Pinacolborane: Another boronic ester used in similar borylation and hydroboration reactions.
Bis(pinacolato)diboron: A compound used in the formation of carbon-boron bonds, often in the presence of palladium catalysts.
Catecholborane: Utilized in hydroboration reactions, similar to pinacolborane.
The uniqueness of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid tert-butyl ester lies in its specific functional groups, which provide distinct reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C18H24BF3O5 |
---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C18H24BF3O5/c1-15(2,3)25-14(23)12-9-8-11(10-13(12)24-18(20,21)22)19-26-16(4,5)17(6,7)27-19/h8-10H,1-7H3 |
InChI Key |
JGNZGOOQVXOTFT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC(C)(C)C)OC(F)(F)F |
Origin of Product |
United States |
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